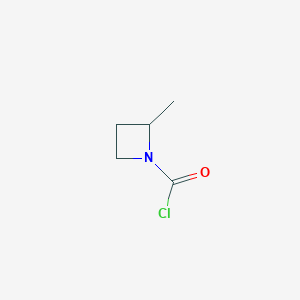![molecular formula C23H18ClN3O2S B2410790 N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxy-2-naphthamide CAS No. 392255-19-5](/img/structure/B2410790.png)
N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methoxy-2-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a compound usually includes its IUPAC name, other names it might be known by, and its role or use if applicable. It may also include the class of compounds it belongs to and notable structural features .
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reaction conditions, catalysts used, and the yield of the product .Molecular Structure Analysis
This involves the use of various spectroscopic techniques (like NMR, IR, Mass spectrometry) to elucidate the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying the compound’s physical properties (like melting point, boiling point, solubility, etc.) and chemical properties (like reactivity, stability, etc.) .Wissenschaftliche Forschungsanwendungen
Computational and Electrochemical Analysis
In a study by Saraswat and Yadav (2020), quinoxaline derivatives were synthesized and applied as corrosion inhibitors for mild steel in acidic medium, showcasing the potential of such compounds in material science and corrosion prevention. This work illustrates the relevance of computational and electrochemical analyses in understanding and improving the properties of chemical compounds for industrial applications (Saraswat & Yadav, 2020).
Synthesis of Antimicrobial Agents
El-Gaby et al. (2000) explored the synthesis of dibenzo[c,f]chromenes and related compounds as antimicrobial agents, indicating the potential of naphthamide derivatives in pharmaceutical research for developing new antimicrobial drugs (El-Gaby, Zahran, Ismail, & Ammar, 2000).
Semiconducting Copolymers and Conductive Materials
Takimiya et al. (2002) and Nakano, Osaka, & Takimiya (2015) discussed the synthesis, structures, and properties of naphthodithiophenes and their derivatives for application in conductive charge-transfer complexes and low-bandgap polymers, underscoring the significance of such compounds in the development of organic electronics and semiconducting materials (Takimiya, Kato, Aso, Ogura, & Otsubo, 2002); (Nakano, Osaka, & Takimiya, 2015).
Molecular Interaction Studies
Shim et al. (2002) investigated the molecular interaction of a specific antagonist with the CB1 cannabinoid receptor, highlighting the importance of molecular docking and quantum chemical calculations in understanding receptor-ligand interactions, which is crucial for drug design (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).
Wirkmechanismus
Target of Action
Similar compounds with a pyrazole core have been known to interact with a variety of biological targets, including enzymes and receptors .
Mode of Action
Compounds with similar structures, such as pyraclostrobin, inhibit mitochondrial respiration in fungi . This suggests that the compound might interact with its targets in a way that disrupts their normal function.
Biochemical Pathways
Based on the mode of action of similar compounds, it can be inferred that the compound might affect pathways related to mitochondrial respiration .
Result of Action
Based on the mode of action of similar compounds, it can be inferred that the compound might cause disruption of normal cellular functions, particularly in fungi .
Action Environment
Similar compounds are used in the agricultural sector, suggesting that they are stable and effective in various environmental conditions .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-methoxynaphthalene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O2S/c1-29-21-11-15-5-3-2-4-14(15)10-18(21)23(28)25-22-19-12-30-13-20(19)26-27(22)17-8-6-16(24)7-9-17/h2-11H,12-13H2,1H3,(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULCYOQQFCCTUEA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC=CC=C2C=C1C(=O)NC3=C4CSCC4=NN3C5=CC=C(C=C5)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1R,5S)-6-Methoxybicyclo[3.2.0]heptan-3-one](/img/structure/B2410713.png)




![2-((4,7-Dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2410718.png)

![Benzo[d]thiazol-6-yl(4-(5-chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2410720.png)
![methyl 2-(3-((4-chlorophenyl)sulfonyl)propanamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2410722.png)
![6-chloro-2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2410724.png)
